Cas no 899983-04-1 (N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-1,3-benzothiazole-2-carboxamide)

N-4-(Methylsulfanyl)-1,3-benzothiazol-2-yl-1,3-benzothiazole-2-carboxamide is a benzothiazole derivative with potential applications in medicinal chemistry and material science. Its structure features a benzothiazole core functionalized with a methylsulfanyl group and a carboxamide linkage, enhancing its reactivity and binding properties. This compound may exhibit biological activity due to the benzothiazole moiety's known pharmacological relevance, including antimicrobial and antitumor effects. Its sulfur-containing groups contribute to electron-rich characteristics, making it useful in coordination chemistry and as a ligand in catalytic systems. The compound's stability and synthetic versatility further support its utility in research and industrial applications.
N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-1,3-benzothiazole-2-carboxamide structure
899983-04-1 structure
Product name:N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-1,3-benzothiazole-2-carboxamide
CAS No:899983-04-1
MF:C16H11N3OS3
MW:357.473038911819
CID:849683

N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-1,3-benzothiazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolecarboxamide, N-[4-(methylthio)-2-benzothiazolyl]-
    • N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
    • N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-1,3-benzothiazole-2-carboxamide
    • Inchi: 1S/C16H11N3OS3/c1-21-11-7-4-8-12-13(11)18-16(23-12)19-14(20)15-17-9-5-2-3-6-10(9)22-15/h2-8H,1H3,(H,18,19,20)
    • InChI Key: GQOMYAIMOSKCJU-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2=NC3C=CC=CC=3S2)=O)=NC2C(=CC=CC1=2)SC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 452
  • Topological Polar Surface Area: 137

N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-1,3-benzothiazole-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2730-0196-10mg
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
899983-04-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2730-0196-30mg
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
899983-04-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2730-0196-1mg
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
899983-04-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2730-0196-100mg
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
899983-04-1 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2730-0196-10μmol
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
899983-04-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2730-0196-25mg
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
899983-04-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2730-0196-5μmol
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
899983-04-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2730-0196-20μmol
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
899983-04-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2730-0196-20mg
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
899983-04-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2730-0196-50mg
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
899983-04-1 90%+
50mg
$160.0 2023-05-16

Additional information on N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-1,3-benzothiazole-2-carboxamide

N-4-(Methylsulfanyl)-1,3-Benzothiazol-2-yl-1,3-Benzothiazole-2-Carboxamide: A Comprehensive Overview

The compound with CAS No. 899983-04-1, known as N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-1,3-benzothiazole-2-carboxamide, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzothiazoles, which are widely recognized for their unique electronic properties and structural versatility. The presence of the methylsulfanyl group further enhances its functional diversity, making it a subject of interest in both academic and industrial research.

Benzothiazoles are aromatic heterocycles that consist of a benzene ring fused to a thiazole ring. The thiazole moiety contains a sulfur atom and a nitrogen atom, which contribute to the compound's ability to engage in various chemical interactions. In the case of N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-1,3-benzothiazole-2-carboxamide, the substitution pattern at the 4-position of the benzothiazole ring introduces a methylsulfanyl group (-SMe), which imparts additional electronic effects and reactivity. This substitution is particularly significant as it can influence the compound's stability, solubility, and reactivity in different chemical environments.

Recent studies have highlighted the importance of benzothiazoles in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of these compounds make them ideal candidates for applications in optoelectronics. For instance, researchers have explored the use of N-substituted benzothiazoles as building blocks for constructing low-dimensional materials with tailored electronic properties. The introduction of the methylsulfanyl group in this compound further modulates its electronic structure, potentially enhancing its performance in such applications.

The synthesis of N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-1,3-benzothiazole-2-carboxamide involves a series of carefully designed organic reactions. Typically, the synthesis begins with the preparation of the benzothiazole core through condensation reactions involving an amine and a thioamide or related sulfur-containing precursor. The substitution at the 4-position with a methylsulfanyl group is achieved through nucleophilic aromatic substitution or other suitable methods. Finally, the carboxamide functionality is introduced via amide bond formation, completing the structure.

One of the most promising applications of this compound lies in its potential use as a precursor for more complex molecules or materials. For example, it can serve as a building block for constructing larger aromatic systems or for functionalizing surfaces in nanotechnology. Additionally, its ability to form hydrogen bonds due to the carboxamide group makes it a candidate for self-assembling structures or supramolecular chemistry applications.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties of benzothiazoles and their derivatives. Density functional theory (DFT) calculations have revealed that the methylsulfanyl substitution significantly alters the compound's frontier molecular orbitals, which could be advantageous for applications requiring specific electronic transitions or charge transport properties. Furthermore, experimental studies have demonstrated that this compound exhibits moderate photoluminescence quantum yields under certain conditions, suggesting its potential use in optoelectronic devices.

In terms of biological applications, benzothiazoles have been studied for their potential as antibacterial agents or anticancer drugs due to their ability to interact with biomolecules such as DNA or proteins. While specific data on N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-1,3-benzothiazole-2-carboxamide are currently limited, its structural features suggest that it could be explored for similar purposes in future studies.

From an environmental perspective, understanding the degradation pathways and toxicity profiles of such compounds is crucial for their safe handling and application. Preliminary studies indicate that benzothiazoles generally exhibit moderate biodegradability under aerobic conditions; however, further research is needed to assess how substituents like the methylsulfanyl group influence these properties.

In conclusion,N

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